4-(5-Bromo-2,3-difluorophenyl)morpholine
Overview
Description
4-(5-Bromo-2,3-difluorophenyl)morpholine is a chemical compound characterized by a morpholine ring attached to a bromo-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2,3-difluorophenyl)morpholine typically involves the reaction of 5-bromo-2,3-difluorophenylamine with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. The process would be optimized for efficiency and yield, ensuring that the compound is produced in high purity and quantity.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Bromo-2,3-difluorophenyl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products where the bromo-difluorophenyl group is replaced by other functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-(5-Bromo-2,3-difluorophenyl)morpholine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: In biological research, this compound may be used to study the effects of bromo-difluorophenyl groups on biological systems. It can be employed in assays to investigate its interaction with biological targets and its potential biological activity.
Medicine: In the field of medicine, this compound may be explored for its therapeutic potential. It could be used in the development of new drugs or as a lead compound for further modifications to enhance its efficacy and safety.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as organic semiconductors or pharmaceutical intermediates. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 4-(5-Bromo-2,3-difluorophenyl)morpholine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-(2,3-Difluorophenyl)morpholine
4-(5-Bromo-2-fluorophenyl)morpholine
4-(5-Bromo-3-fluorophenyl)morpholine
Uniqueness: 4-(5-Bromo-2,3-difluorophenyl)morpholine is unique due to the presence of both bromo and difluoro substituents on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(5-bromo-2,3-difluorophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO/c11-7-5-8(12)10(13)9(6-7)14-1-3-15-4-2-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYFFDACBXICHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=C2)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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